

A Comparative Crystallographic Analysis of Piperidinol Salts for Pharmaceutical Development

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Compound of Interest

Compound Name: 4-(4-fluorophenyl)piperidin-4-ol
Hydrochloride

Cat. No.: B1334163

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For researchers, scientists, and drug development professionals, understanding the solid-state properties of active pharmaceutical ingredients (APIs) is critical. The salt form of an API can significantly influence its physicochemical properties, including solubility, stability, and bioavailability. This guide provides a comparative analysis of the X-ray crystal structures of piperidinol derivatives, offering insights into how different salt forms and substitutions affect their three-dimensional structure.

The piperidinol moiety is a key structural component in numerous pharmaceutical compounds. Its ability to form various salts allows for the fine-tuning of its properties. This document compares the crystal structure of the parent compound, piperidin-4-ol, with a substituted derivative, 4-(4-chlorophenyl)piperidin-4-ol, and its hydrochloride salt, providing a basis for understanding the structural variations that can be expected upon salt formation and substitution.

Comparative Crystallographic and Physical Data

The following table summarizes the key crystallographic and physical data for piperidin-4-ol and its derivatives. This data allows for a direct comparison of their unit cell parameters, space groups, and physical characteristics, offering valuable insights into their solid-state packing and potential behavior as pharmaceutical salts.

Co mp ou nd Na me	Ch em ical For mu la	ula r We igh t (g/ mo l)	Cry sta l Sy ste m	Sp ace Gr ou p	Mo lec ular Par am et ers						Uni t Cel l Vol um e (\AA^3)			Mel tin g Point ($^{\circ}\text{C}$)	Sol ubl e in wat er
					a (\AA)	b (\AA)	c (\AA)	α ($^{\circ}$)	β ($^{\circ}$)	γ ($^{\circ}$)	Volume (\AA^3)	Point ($^{\circ}\text{C}$)			
Piperidin-4-ol	C ₅ H ₁₁ NO	101.15	Tetragonal	P-4	12.21	12.029	8.05	824	90	90	90	117.0.8	86-90		

4-(4-Chlorophenyl)piperidin-4-ol	C ₁₁ H ₁₄ CIN ₀	211.68	Mono-nucleic	P2/c	11.370	9.5204	10.616	90	108.45	90	109.0.1	137.3	340	mg/L
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4-Hydroxy-2-methoxy-2-phenylpropanoic acid	C ₅ H ₁₁ NO ₂	137.61	Not labile	155	mL									
Hydrochloride	HCl		ee	7[1]	in met han ol[1]									

Experimental Protocols

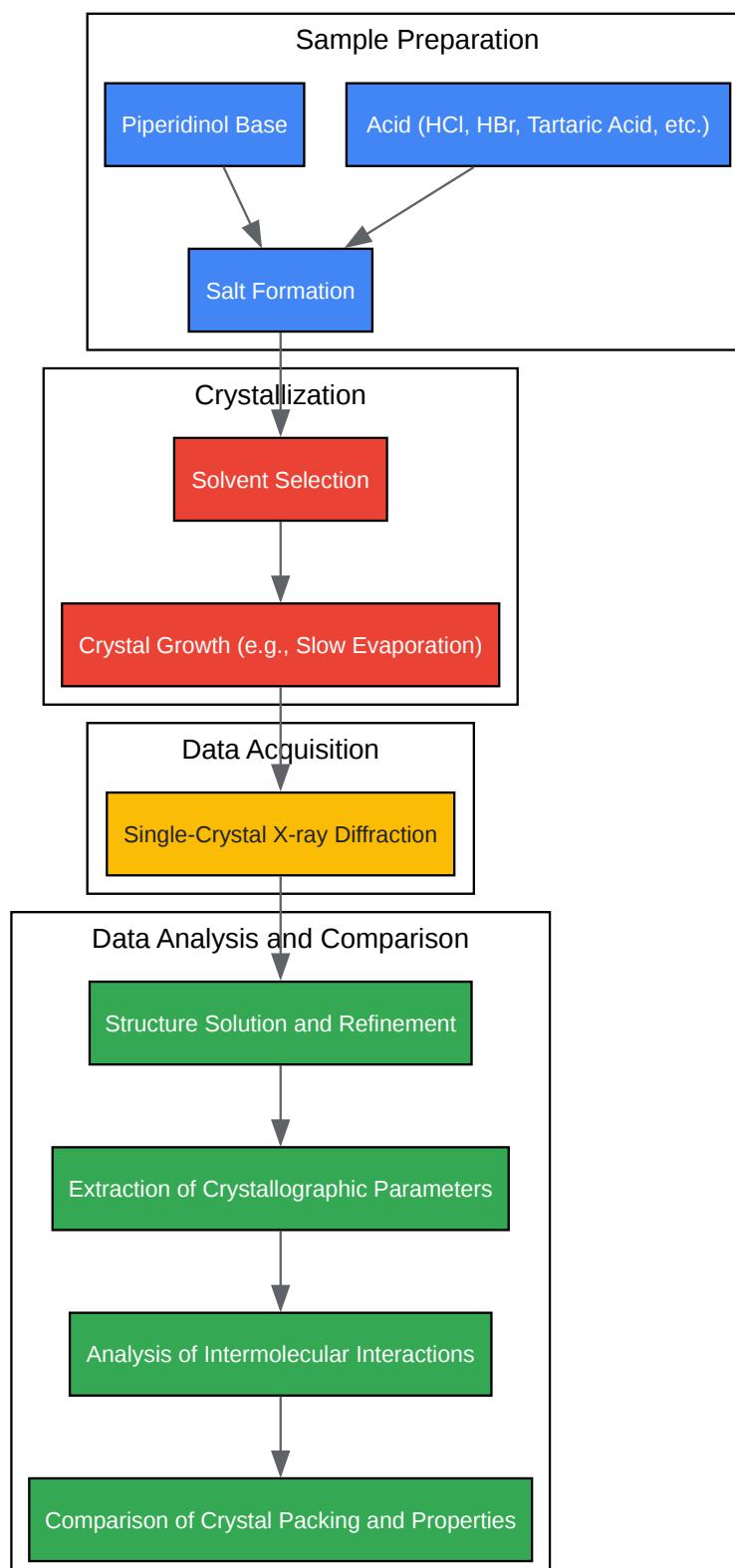
The crystallographic data presented in this guide is obtained through single-crystal X-ray diffraction (SC-XRD), a standard and powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction (SC-XRD) Protocol

- **Crystal Growth:** Single crystals of the piperidinol salt suitable for X-ray diffraction are grown from a supersaturated solution. This is typically achieved by slow evaporation of the solvent, controlled cooling of the solution, or vapor diffusion. The choice of solvent is crucial and is often determined empirically.
- **Crystal Mounting:** A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head. The crystal is often coated in a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (around 100 K) to minimize radiation damage and thermal vibrations during data collection.
- **Data Collection:** The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to different orientations. The diffraction pattern of the X-rays is recorded on a detector.
- **Structure Solution and Refinement:** The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The positions of the atoms within the unit cell are then determined using computational methods. This initial model is then refined to best fit the experimental data, resulting in a detailed three-dimensional structure of the molecule.

Visualization of the Comparative Workflow

The logical workflow for the comparison of piperidinol salt crystal structures, from sample preparation to data analysis and interpretation, is illustrated in the diagram below.

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Caption: Workflow for Piperidinol Salt Crystal Structure Comparison.

Structural Insights and Discussion

The comparison of the crystal structures of piperidin-4-ol and 4-(4-chlorophenyl)piperidin-4-ol reveals significant differences in their crystal packing, which can be attributed to the presence of the bulky and electron-withdrawing chlorophenyl group.

The crystal structure of piperidin-4-ol is characterized by a network of hydrogen bonds involving the hydroxyl group and the nitrogen atom of the piperidine ring.^[2] This leads to a relatively straightforward packing arrangement.

In contrast, the crystal structure of 4-(4-chlorophenyl)piperidin-4-ol is more complex. The presence of the chlorophenyl group introduces additional intermolecular interactions, such as C-H···π and halogen bonding, which influence the overall crystal packing.^[3] The piperidine ring in this derivative also adopts a chair conformation.^[3]

While the full crystal structure of 4-hydroxypiperidine hydrochloride is not publicly available, the change in physical properties, such as the significant increase in melting point compared to the free base, strongly suggests a different and likely more stable crystal lattice formed due to the ionic interactions between the piperidinium cation and the chloride anion. The increased melting point is indicative of a higher lattice energy, a common feature of salt formation.

Conclusion

The choice of salt form for a piperidinol-containing API has a profound impact on its solid-state structure and, consequently, its physicochemical properties. This guide demonstrates that both substitution on the piperidine ring and salt formation lead to distinct crystal packing arrangements. A thorough understanding of these structural variations through techniques like single-crystal X-ray diffraction is essential for the rational design and development of robust and effective pharmaceutical products. Researchers are encouraged to perform detailed crystallographic studies on their specific piperidinol salts to fully characterize and optimize their solid-state properties.

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